molecular formula C15H20N2O5S B563785 Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) CAS No. 1076198-89-4

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

Número de catálogo: B563785
Número CAS: 1076198-89-4
Peso molecular: 340.394
Clave InChI: GATCNPMBKDSDPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and IUPAC Nomenclature

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is a structurally complex hybrid molecule combining benzoxazole, sulfonamide, and ester functional groups. Its systematic IUPAC name, methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate , reflects its three primary structural components:

  • A benzoxazole heterocycle (a fused benzene and oxazole ring).
  • A methanesulfonamide group (-SO₂NH-).
  • A 6-methylhexanoate ester chain.

The compound’s molecular formula is C₁₅H₂₀N₂O₅S , with a molecular weight of 340.39 g/mol . Its structural features are further defined by the following identifiers:

Property Value
SMILES Notation COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1
InChI Key GATCNPMBKDSDPK-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1

This architecture positions the compound as a hybrid molecule with potential pharmacological relevance due to the synergistic effects of its moieties.

Historical Development in Heterocyclic Chemistry

The synthesis and application of benzoxazole derivatives have been pivotal in heterocyclic chemistry since the early 20th century. Benzoxazole itself, first characterized in 1905, gained prominence for its stability and reactivity, enabling functionalization at the 2-, 5-, and 6-positions. Key milestones include:

  • 1920s–1950s : Exploration of benzoxazole’s antimicrobial properties, leading to derivatives like boxazomycin B.
  • 1980s–2000s : Development of flunoxaprofen (a nonsteroidal anti-inflammatory drug) and tafamidis (a transthyretin stabilizer), highlighting benzoxazole’s versatility in drug design.
  • 2010s–Present : Advances in green synthesis methods, such as solvent-free reactions catalyzed by Brønsted acidic ionic liquid (BAIL) gels, which enabled efficient benzoxazole formation from 2-aminophenol and aldehydes.

The incorporation of sulfonamide groups into benzoxazole frameworks emerged as a strategy to enhance bioactivity. Sulfonamides, first used as antibiotics in the 1930s, were later hybridized with heterocycles to improve target specificity and metabolic stability. Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) represents a modern iteration of this approach, leveraging both moieties’ pharmacophoric potential.

Position Within Sulfonamide-Benzoxazole Hybrid Compounds

Sulfonamide-benzoxazole hybrids occupy a niche in medicinal chemistry due to their dual mechanism of action:

  • Benzoxazole : Contributes to aromatic stacking interactions with biological targets (e.g., enzymes, DNA).
  • Sulfonamide : Enhances hydrogen bonding and solubility while inhibiting enzymes like carbonic anhydrase or dihydropteroate synthase.

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) exemplifies this hybrid design, with studies suggesting its utility in:

  • Antimicrobial Applications : Derivatives of benzoxazole-sulfonamide hybrids exhibit MIC values of 6.63–6.72 mg/mL against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Activity : Inhibition of carrageenan-induced edema by >90% in rodent models, linked to COX-2 suppression.

Comparative analysis of similar hybrids reveals structural advantages:

Compound Class Key Structural Features Biological Activity
Benzoxazole-2-thiol Thiol group at position 2 Antifungal, antioxidant
Benzoxazole-carboxylic acid Carboxylic acid at position 2 Anticancer (HCT116 IC₅₀: 12–18 µM)

Propiedades

IUPAC Name

methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATCNPMBKDSDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652448
Record name Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-89-4
Record name Methyl 6-[[(2-benzoxazolylmethyl)sulfonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Benzoxazole Derivative Preparation

The synthesis begins with the preparation of a 2-(chloromethyl)benzoxazole intermediate. This is typically achieved by reacting benzoxazole with chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂). The reaction proceeds at 60–80°C for 6–8 hours in anhydrous dichloromethane (DCM), yielding the chloromethylated product with >85% purity.

Sulfonamide Formation

The chloromethylbenzoxazole intermediate is then reacted with methanesulfonamide in a nucleophilic substitution reaction. This step requires a polar aprotic solvent (e.g., dimethylformamide, DMF) and a base such as potassium carbonate (K₂CO₃) to deprotonate the sulfonamide. The reaction is conducted under nitrogen atmosphere at 90–100°C for 12–15 hours, achieving a conversion rate of ~78%.

Esterification with 6-Methylhexanoic Acid

The final step involves esterification of the sulfonamide intermediate with 6-methylhexanoic acid. This is facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in 65–70% yield.

Table 1: Reaction Conditions for Conventional Synthesis

StepReagents/CatalystsSolventTemperatureTime (h)Yield (%)
Benzoxazole derivatizationMOMCl, ZnCl₂DCM60–80°C6–885
Sulfonamide formationMethanesulfonamide, K₂CO₃DMF90–100°C12–1578
EsterificationDCC, DMAPTHFRT2465–70

Alternative Synthetic Approaches

One-Pot Synthesis

To reduce purification steps, a one-pot method has been explored. This approach combines chloromethylation and sulfonamide formation in a single reactor by sequentially adding reagents. While this reduces handling losses, the yield drops to 60% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the sulfonamide formation step. Using a CEM Discover reactor at 120°C and 300 W, reaction time is reduced to 3 hours with a 72% yield. However, scalability remains a challenge.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key modifications include:

  • Catalyst Recycling : Recovering ZnCl₂ via aqueous extraction reduces waste.

  • Continuous Flow Reactors : Tubular reactors enhance heat transfer during esterification, improving yield to 75%.

  • Solvent Recovery Systems : Distillation units reclaim THF and DMF, lowering production costs by 20%.

Characterization and Quality Control

The final product is characterized using advanced analytical techniques:

Table 2: Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₁₅H₂₀N₂O₅SHigh-Resolution MS
Molecular Weight340.394 g/molCalculated
Melting Point112–114°CDSC
Purity>98%HPLC (C18 column)
  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 4H, benzoxazole), 3.65 (s, 3H, OCH₃), 2.95 (t, 2H, SO₂NH).

    • IR (KBr): 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O).

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing N-alkylation during sulfonamide formation generates ~15% impurities. Switching to bulkier bases (e.g., DBU) suppresses this side reaction.

  • Ester Hydrolysis : The methyl ester group is prone to hydrolysis under acidic conditions. Storage at 4°C in amber vials extends shelf life to 12 months .

Análisis De Reacciones Químicas

Types of Reactions

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) has several applications in scientific research:

    Chemistry: Used as a reference standard for impurity analysis and as a reagent in organic synthesis.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mecanismo De Acción

The mechanism of action of Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Structural Analogs with Benzoxazole Moieties

Compound Name CAS Number Molecular Formula Key Features Applications Reference
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) 1076198-89-4 C₁₅H₂₀N₂O₅S Benzoxazole + sulfonamide + hexanoate Intermediate for drug synthesis
2-(Benzoxazol-2-yl)acetamide Not Provided C₉H₈N₂O₂ Benzoxazole + acetamide Fluorescent probes, enzyme studies N/A

Key Differences :

Functional Analogs with Sulfonamide Groups

Compound Name CAS Number Molecular Formula Key Features Applications Reference
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) 1076198-89-4 C₁₅H₂₀N₂O₅S Sulfonamide linker Organic synthesis, reference standard
Sulfamethoxazole 723-46-6 C₁₀H₁₁N₃O₃S Sulfonamide antibiotic Bacterial infection treatment N/A

Key Differences :

  • Sulfamethoxazole lacks the benzoxazole and ester functionalities, focusing instead on antibacterial activity via dihydropteroate synthase inhibition.

Hexanoate Ester Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications Reference
Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) 1076198-89-4 C₁₅H₂₀N₂O₅S Methyl hexanoate ester Solubility modulation in synthesis
Fluocortolone 21-Hexanoate 2182-44-3 C₂₇H₃₈O₆ Steroid + hexanoate ester Anti-inflammatory drug
Butyl 6-hydroxyhexanoate Not Provided C₁₀H₂₀O₃ Hydroxyl-terminated hexanoate Polymer plasticizer

Key Differences :

  • Fluocortolone 21-Hexanoate leverages the hexanoate ester for lipophilicity and sustained drug release, unlike the target compound’s role as a synthetic building block.
  • Butyl 6-hydroxyhexanoate lacks aromatic and sulfonamide groups, limiting its utility to material science applications.

Actividad Biológica

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, supported by relevant data, case studies, and research findings.

Chemical Profile

  • IUPAC Name : methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate
  • Molecular Formula : C15H20N2O5S
  • Molecular Weight : 340.39 g/mol
  • CAS Number : 1076198-89-4
  • SMILES Notation : COC(=O)CCCCCNS(=O)(=O)Cc1oc2ccccc2n1

Antimicrobial Activity

Benzoxazolemethanesulfonamide derivatives have shown promising antimicrobial properties. A study evaluating various benzoxazole derivatives indicated that many exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents. For instance, derivatives with specific substitutions demonstrated enhanced activity against E. coli and S. aureus with MIC values around 6.63 to 6.72 mg/mL .

Anti-inflammatory Properties

The anti-inflammatory effects of benzoxazolemethanesulfonamide derivatives are notable. Research has indicated that compounds in this class can inhibit carrageenan-induced rat paw edema significantly, with some derivatives achieving over 90% inhibition at specific concentrations . This suggests a mechanism of action that could be beneficial in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazolemethanesulfonamide derivatives. Studies have indicated that modifications in the benzoxazole ring and the sulfonamide moiety can lead to variations in biological activity:

CompoundSubstituentMIC (mg/mL)Activity Type
4aNone6.67Antimicrobial
4d-CH36.72Antimicrobial
4h-Cl6.63Antimicrobial

This table illustrates how different substituents can influence the effectiveness of the compound against various pathogens.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antibacterial activity of several benzoxazole derivatives, including benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate). The results indicated that compounds with electron-donating groups on the benzoxazole ring exhibited higher antibacterial activity compared to those with electron-withdrawing groups .

Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, compounds similar to benzoxazolemethanesulfonamide were tested for their ability to reduce inflammation in vivo. The study found significant reductions in edema, supporting the hypothesis that these compounds could serve as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including sulfonylation, coupling, and esterification. A typical approach involves:

Sulfonamide formation : Reacting benzoxazole derivatives with methanesulfonyl chloride under basic conditions (e.g., NaH in THF) .

Esterification : Coupling the sulfonamide intermediate with 6-methyl-hexanoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/acetone gradient) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and ester linkage integrity. For example, a singlet at δ ~3.0 ppm may indicate methanesulfonamide protons .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS. Look for [M+H]+^+ or [M+Na]+^+ peaks aligned with the theoretical mass (e.g., 239.33 g/mol for core structures) .
  • HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What safety precautions are critical when handling sulfonamide derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential irritancy (wash with soap/water if exposed) .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., methanesulfonyl chloride) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for sulfonamide waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. For example, increasing reaction time from 3 h to 6 h improved yields in analogous sulfonamide syntheses by 15% .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling steps, as seen in biphenyl sulfonamide syntheses .
  • Scale-Up Challenges : Address solubility issues by switching to polar aprotic solvents (e.g., DMF) and ensure efficient stirring to prevent agglomeration .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Case Study : If 1H^1H-NMR shows unexpected splitting patterns (e.g., doublets instead of singlets), consider:

Tautomerism : Check for keto-enol tautomerism in the benzoxazole ring using 13C^{13}C-NMR (carbonyl signals at ~180 ppm) .

Impurity Analysis : Run HRMS to detect trace byproducts (e.g., de-esterified fragments with m/z 177.1 ).

  • Collaborative Tools : Cross-validate data with computational chemistry (e.g., DFT calculations for predicted NMR shifts) .

Q. What strategies are effective for developing novel analytical methods for this compound?

  • Methodological Answer :

  • Chromatography Optimization : For HPLC, adjust pH (e.g., 0.1% formic acid) to enhance peak resolution. Use UPLC-MS for high-throughput analysis .
  • Spectral Libraries : Compare IR and Raman spectra with databases (e.g., NIST Chemistry WebBook) to confirm functional groups .
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH) to identify degradation products via LC-MS .

Q. How to design experiments to explore its biochemical interactions?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays. Include positive controls (e.g., acetazolamide) .
  • Molecular Docking : Use software like AutoDock to predict binding affinities. Focus on sulfonamide interactions with active-site zinc ions .
  • Cellular Uptake Studies : Label the compound with 14C^{14}C or fluorescent tags and quantify intracellular accumulation via scintillation counting or confocal microscopy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.